

Application of Selective CDK2 Inhibitors in Apoptosis Studies

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Compound of Interest		
Compound Name:	CDK2-IN-15	
Cat. No.:	B15589271	Get Quote

Note: No specific public data was found for a compound named "CDK2-IN-15". The following application notes and protocols are based on the characteristics and published data for other selective CDK2 inhibitors, such as INX-315, to provide a representative guide for researchers.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2] Selective CDK2 inhibitors are a class of small molecules designed to specifically block the kinase activity of CDK2, leading to cell cycle arrest and, in many cancer cell types, the induction of apoptosis (programmed cell death).[2][3] These inhibitors are valuable tools for basic research into the mechanisms of apoptosis and for the development of novel anti-cancer therapies.

This document provides detailed application notes and protocols for the use of selective CDK2 inhibitors in apoptosis studies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action in Apoptosis Induction

Selective inhibition of CDK2 can trigger apoptosis through multiple pathways, often dependent on the genetic background of the cancer cells. The general mechanism involves the disruption of the cell cycle, leading to the activation of intrinsic apoptotic signaling.



One key mechanism involves the retinoblastoma protein (Rb). In normal cell cycle progression, CDK2 phosphorylates and inactivates Rb, allowing the transcription factor E2F to promote the expression of genes required for S-phase entry.[4] Inhibition of CDK2 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[2] In tumor cells with dysfunctional checkpoints, this prolonged arrest can trigger apoptosis.

Furthermore, CDK2 inhibition has been shown to down-regulate the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[3] The decrease in Mcl-1 levels shifts the balance towards pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5]

Data Presentation

Table 1: In Vitro IC50 Values of Representative Selective

CDK2 Inhibitors

Compound	Target	IC50 (nM)	Cell Line	Assay Type
INX-315	CDK2/cyclin E1	<1	OVCAR3	Biochemical Assay
INX-315	CDK2/cyclin A2	<1	OVCAR3	Biochemical Assay
CVT-313	CDK2	Not specified	DLBCL cells	Cytotoxicity
Roscovitine	CDK2	15,000	HCT116 p53-/-	Cell Viability
Olomoucine	CDK2	30,000	HCT116 p53-/-	Cell Viability

Data synthesized from multiple sources for illustrative purposes.[3][5][6]

Table 2: Effects of CDK2 Inhibition on Apoptosis Markers



Cell Line	CDK2 Inhibitor	Concentration	Effect
SCLC cells	ARTS-021	Dose-dependent	Increase in Caspase 3/7 activity, accumulation of cleaved PARP
DLBCL cells	CVT-313	Not specified	Induction of apoptosis, down-regulation of McI-1
HCT116 p53-/-	Roscovitine	15 μΜ	Inhibition of Bim- mediated apoptosis

Data synthesized from multiple sources for illustrative purposes.[3][5][7]

Experimental Protocols Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)

Objective: To determine the effect of a selective CDK2 inhibitor on cell viability.

Materials:

- Cancer cell line of interest (e.g., HCT116, OVCAR3)
- Complete cell culture medium
- Selective CDK2 inhibitor (e.g., INX-315)
- Dimethyl sulfoxide (DMSO) as a vehicle control
- Trypan Blue solution (0.4%)
- · Hemocytometer or automated cell counter
- Microcentrifuge tubes
- Pipettes and sterile tips



Procedure:

- Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
- Prepare serial dilutions of the selective CDK2 inhibitor in complete medium. Use DMSO as a vehicle control at the same final concentration as the highest inhibitor concentration.
- Remove the medium from the wells and replace it with the medium containing different concentrations of the inhibitor or vehicle control.
- Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
- After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
- Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in 1 mL of PBS.
- Mix 10 μ L of the cell suspension with 10 μ L of 0.4% Trypan Blue solution.
- Load 10 μL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
- Calculate the percentage of viable cells for each treatment condition.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a selective CDK2 inhibitor.

Materials:

- Cancer cell line of interest
- Selective CDK2 inhibitor



- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in a 6-well plate and treat with the selective CDK2 inhibitor as described in Protocol 1.
- After the desired incubation period, collect all cells (adherent and floating).
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Mcl-1) after treatment with a selective CDK2 inhibitor.



Materials:

- Treated and untreated cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Western blotting apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Mcl-1, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

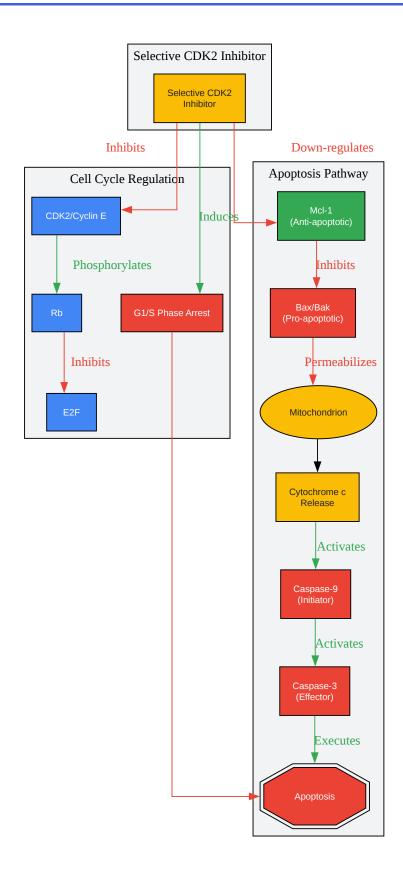
- Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using the BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.



- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Use β -actin as a loading control to normalize protein expression levels.

Mandatory Visualizations

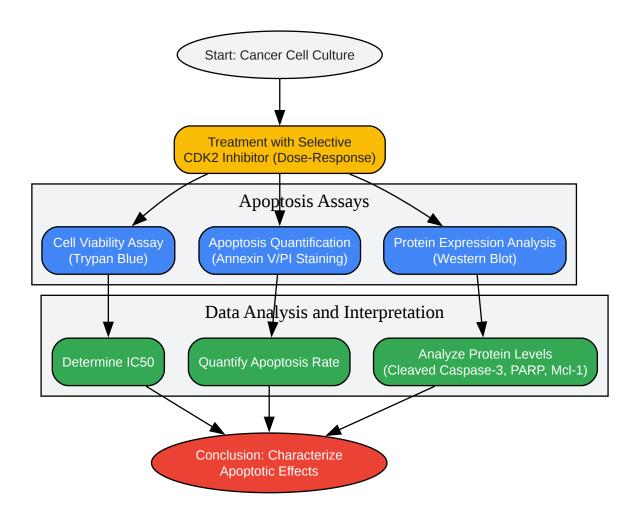




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Caption: Signaling pathway of apoptosis induction by a selective CDK2 inhibitor.





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